3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone
Description
3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone (CAS: 67853-41-2) is a propiophenone derivative featuring a 1,3-dioxane ring fused to the propanone backbone. Its structure includes a 3'-iodo and 4'-methyl substitution on the phenyl ring (Figure 1). This compound is part of a broader class of arylpropiophenones, which are frequently employed as intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their versatile reactivity .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-10-3-4-11(9-12(10)15)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIASYWSJKQZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646067 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-13-6 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, particularly at the iodine atom, using nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone involves its interaction with molecular targets through its functional groups. The 1,3-dioxane ring can act as a protecting group, while the iodine atom can participate in substitution reactions. The compound’s effects are mediated by its ability to undergo various chemical transformations, which can be exploited in different applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The compound shares structural similarities with several derivatives, differing primarily in substituent groups on the phenyl ring or modifications to the dioxane moiety. Below is a detailed comparison of key analogs (Table 1):
Table 1: Structural and Molecular Properties of Selected Analogs
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3-(1,3-Dioxan-2-yl)-3'-iodo-4'-methylpropiophenone | 67853-41-2 | C14H17IO3* | ~362.16† | 3'-I, 4'-CH3 |
| 3-(1,3-Dioxan-2-yl)-5'-fluoro-2'-methylpropiophenone | 884504-39-6 | C14H17FO3 | 252.28 | 5'-F, 2'-CH3 |
| 3-(1,3-Dioxan-2-yl)-4'-ethylpropiophenone | 898787-08-1 | C14H18O3 | 248.32 | 4'-C2H5 |
| 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | 724708-06-9 | C13H15ClO3 | 254.7 | 4'-Cl |
| 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | 898785-84-7 | C13H15ClO3 | 254.7 | 3'-Cl |
| 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone | 898785-49-4 | C13H15IO3 | 346.16 | 3'-I |
| 3′,5′-Dimethyl-4′-methoxy analog | 898786-73-7 | C16H22O4 | 278.35 | 3',5'-CH3, 4'-OCH3 |
*Inferred based on structural similarity to CAS 898785-49-4 .
†Estimated based on iodine’s atomic mass (~127) and molecular framework.
Key Observations:
- Substituent Effects: Halogens: The iodine substituent in the target compound confers higher molecular weight and polarizability compared to fluoro (252.28 g/mol) or chloro (254.7 g/mol) analogs. Iodine’s size and electron-withdrawing nature may enhance electrophilic substitution reactivity . Methoxy Groups: The 4'-methoxy substituent in CAS 898786-73-7 increases hydrophilicity (logP ~2.5 vs. ~3.2 for the target compound) and may alter metabolic stability .
Physicochemical Properties
Boiling Point and Density :
- The fluoro analog (CAS 884504-39-6) has a predicted boiling point of 362.4°C and density of 1.133 g/cm³ . The target compound’s iodine substituent likely increases density (>1.2 g/cm³) due to iodine’s high atomic mass.
- Chloro derivatives (e.g., CAS 724708-06-9) exhibit lower boiling points (~300–320°C) owing to reduced molecular weight .
- Solubility: The 3'-chloro analog (CAS 898785-84-7) is sparingly soluble in chloroform and methanol but dissolves better in DMSO, suggesting polar aprotic solvents are optimal for this class .
Biological Activity
3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone (CAS No. 898757-13-6) is a synthetic compound characterized by its unique structure, which includes a dioxane ring and an iodine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17IO3
- Molecular Weight : 360.19 g/mol
- Boiling Point : 436.7 ± 40.0 °C (predicted)
- Density : 1.498 ± 0.06 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antitumor, and antiparasitic properties.
Antimicrobial Activity
Recent research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxane derivatives can inhibit the growth of pathogenic bacteria and fungi. The compound's structure may contribute to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways.
| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Escherichia coli | 10 | 1.8 |
| Candida albicans | 10 | 0.82 |
| Aspergillus flavus | 2 | 1.2 |
Antitumor Activity
The antitumor potential of this compound has also been evaluated in vitro against various cancer cell lines. The MTT assay was employed to assess cytotoxicity, revealing that the compound exhibits dose-dependent inhibition of cell viability.
| Cell Line | IC50 (µM) | Control Drug |
|---|---|---|
| HEPG2 (Liver) | 15 | Doxorubicin |
| MCF7 (Breast) | 20 | Doxorubicin |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the iodine atom enhances its reactivity and ability to form covalent bonds with biomolecules, potentially leading to disruption of cellular functions in pathogens and cancer cells.
Case Studies
-
Antiparasitic Activity : A study evaluated the efficacy of dioxane derivatives against Leishmania donovani, a protozoan parasite responsible for leishmaniasis. The IC50 values indicated that these compounds could significantly inhibit the growth of both promastigote and amastigote forms of the parasite.
- Promastigote IC50 : 3.4 µM
- Amastigote IC50 : Similar potency observed
-
Cytotoxicity Assessment : Cytotoxic effects were assessed on Vero cells to determine selectivity indices (SI). The selectivity index is calculated as , where is the cytotoxic concentration for 50% cell death.
- For example:
- If µM and µM, then .
- For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
